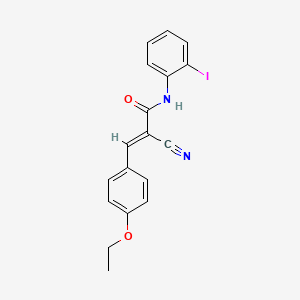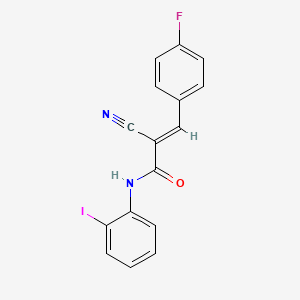
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of cancer.
Mecanismo De Acción
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide works by inhibiting the activity of BTK, a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress the expression of genes that are involved in cancer progression. It has also been shown to enhance the activity of immune cells, which can help to eradicate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is its potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer development and progression. However, one limitation of using (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide is that its effects may be dependent on the specific cancer cell type and genetic background, which can make it difficult to extrapolate results to other types of cancer.
Direcciones Futuras
There are several potential future directions for the development and use of (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide in cancer therapy. One direction is to further explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is to investigate its potential in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, there may be opportunities to develop (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide as a diagnostic tool for the detection of BTK activity in cancer cells.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline and 4-fluorobenzaldehyde to form the intermediate (E)-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide. This intermediate is then reacted with cyanoacetic acid to yield the final product, (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FIN2O/c17-13-7-5-11(6-8-13)9-12(10-19)16(21)20-15-4-2-1-3-14(15)18/h1-9H,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIWPYOIYUIIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
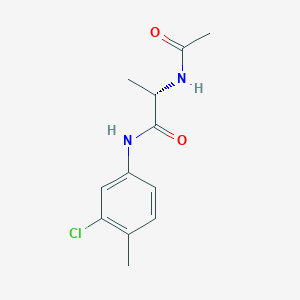
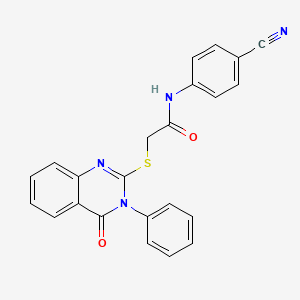
![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
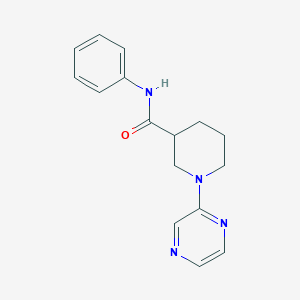
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

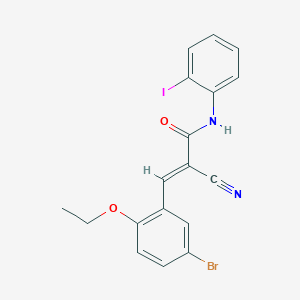
![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
